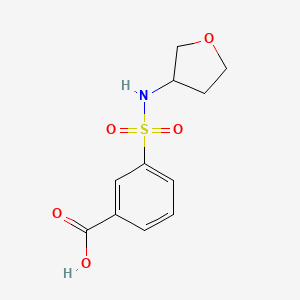
3-(N-(tetrahydrofuran-3-yl)sulfamoyl)benzoic acid
Vue d'ensemble
Description
3-(N-(tetrahydrofuran-3-yl)sulfamoyl)benzoic acid is a useful research compound. Its molecular formula is C11H13NO5S and its molecular weight is 271.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Uricosuric Agents in Gout Treatment : Sulfamoyl benzoic acids, including derivatives similar to 3-(N-(tetrahydrofuran-3-yl)sulfamoyl)benzoic acid, are used as uricosuric agents in treating gout and gouty arthritis (Sarbanes, 2002).
Anti-Dengue Virus Activity : Compounds like N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide, synthesized from sulfamoyl benzoic acid derivatives, exhibit significant anti-dengue virus activity (Joubert et al., 2018).
Antimicrobial Applications : Amino acids and sulfamoyl derivatives attached to benzoic acid moieties, including those similar to this compound, have shown effectiveness against various bacteria and fungi (Abd El-Meguid, 2014).
Solvate Formation in Crystallography : The compound's analogues, such as sulfameter and its solvates with tetrahydrofuran, are studied for their crystal structures, providing insights into molecular interactions and stability (Tailor & Patel, 2015).
Carbonic Anhydrase Inhibition for Glaucoma : Sulfamoyl benzoic acid derivatives are potent inhibitors of carbonic anhydrase, an enzyme involved in eye aqueous humor secretion, making them potential candidates for treating glaucoma (Mincione et al., 2001).
Benzoic Acid in Plant Stress Tolerance : Benzoic acid derivatives, including sulfamoyl derivatives, play a role in inducing multiple stress tolerance in plants (Senaratna et al., 2004).
Antidiabetic Potential : Derivatives of sulfamoyl benzoic acids exhibit significant inhibitory activity against α-glucosidase and α-amylase enzymes, indicating potential antidiabetic properties (Thakral & Singh, 2019).
Acaricidal Activity : Structural modifications of compounds related to this compound, such as octadecanoic acid-3,4-tetrahydrofuran diester derivatives, demonstrate enhanced acaricidal activity (Li et al., 2022).
Propriétés
IUPAC Name |
3-(oxolan-3-ylsulfamoyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5S/c13-11(14)8-2-1-3-10(6-8)18(15,16)12-9-4-5-17-7-9/h1-3,6,9,12H,4-5,7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVRMGVZGUYBPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1NS(=O)(=O)C2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




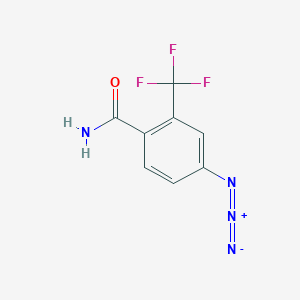
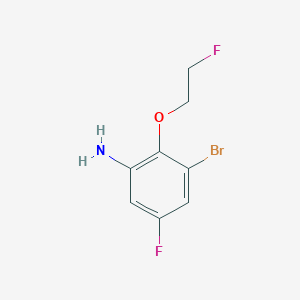
![{[4-(2-Fluoroethoxy)phenyl]methyl}(propyl)amine](/img/structure/B7935060.png)

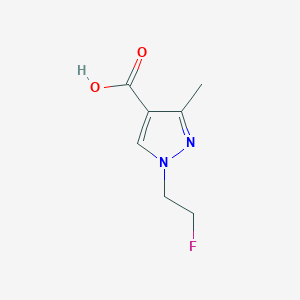
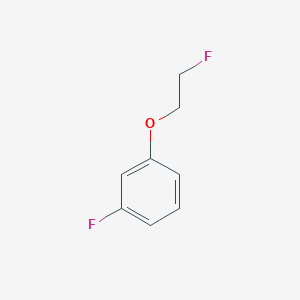
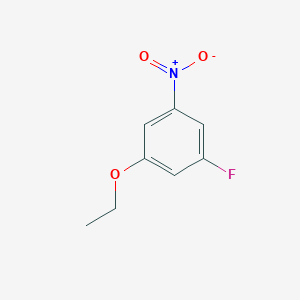
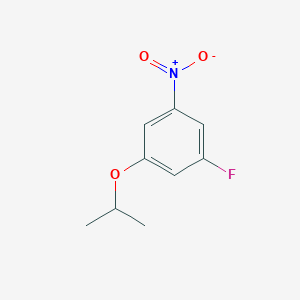
![3-[(Oxolan-3-yl)carbamoyl]propanoic acid](/img/structure/B7935116.png)
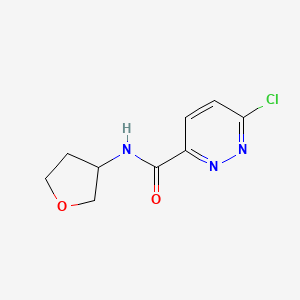

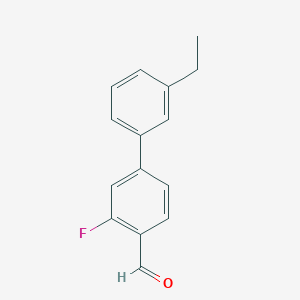
![N-[(2-Bromo-4-chlorophenyl)methyl]cyclohexanamine](/img/structure/B7935136.png)